Cas no 887752-13-8 (7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid)

7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid 化学的及び物理的性質
名前と識別子
-
- 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
- NS00096568
- 7,17-Dihydroxy-8E,10Z,13Z,15E,19Z-docosapentaenoic acid
- (7S,8E,10Z,13Z,15E,17S,19Z)-7,17-DIHYDROXYDOCOSA-8,10,13,15,19-PENTAENOIC ACID
- 887752-13-8
- DTXSID00693991
- 7(S),17(S)-hydroxy DPA
- 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid
- (8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic Acid
- PD021364
- CHEMBL5395605
-
- インチ: InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
- InChIKey: JUBMLVBCKBUAQW-STWMVWSJSA-N
- ほほえんだ: CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 362.24570956g/mol
- どういたいしつりょう: 362.24570956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 15
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 77.8Ų
7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529243-50g |
(7S,8Z,10Z,13Z,15E,17S)-7,17-dihydroxydocosa-2,8,10,13,15-pentaenoic acid |
887752-13-8 | 98% | 50g |
¥2170.00 | 2024-04-26 | |
Larodan | 14-4255-41-50ug |
7,17-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid |
887752-13-8 | >98% | 50ug |
€109.00 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912957-50μg |
7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid |
887752-13-8 | 98% | 50μg |
¥1,447.20 | 2022-09-28 | |
Larodan | 14-4255-41-50g |
7,17-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid |
887752-13-8 | >98% | 50g |
€110.00 | 2025-03-07 |
7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acidに関する追加情報
7,17-Dihydroxydocosa-8,10,13,15,19-pentaenoic Acid (CAS No. 887752-13-8): A Comprehensive Overview
7,17-Dihydroxydocosa-8,10,13,15,19-pentaenoic acid, identified by the CAS number 887752-13-8, is a polyunsaturated fatty acid (PUFA) that has garnered significant attention in the field of chemobiomedicine due to its unique structural properties and potential biological activities. This compound belongs to the class of omega-3 fatty acids, characterized by its multiple double bonds and hydroxyl groups, which contribute to its distinctive chemical and biological profile.
The molecular structure of 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid consists of a 22-carbon chain with five double bonds and two hydroxyl functional groups positioned at the 7th and 17th carbon atoms. This specific arrangement imparts unique reactivity and biological interactions, making it a subject of extensive research in various therapeutic areas. The presence of these hydroxyl groups enhances its solubility in both aqueous and lipid environments, facilitating its role as a signaling molecule and metabolic intermediate.
In recent years, 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid has been studied for its potential anti-inflammatory and antiatherogenic properties. Research indicates that this compound can modulate lipid metabolism and reduce oxidative stress, which are key factors in the pathogenesis of cardiovascular diseases. Studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby contributing to the resolution of inflammation.
Moreover, the compound has shown promise in neuroprotective applications. Preclinical studies have suggested that 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid can cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to enhance neuronal survival and reduce neuroinflammation has been attributed to its interaction with various signaling pathways involved in neuronal health.
The pharmacokinetic profile of 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid is another area of active investigation. Unlike some other PUFAs that may have short half-lives or rapid metabolism, this compound has been observed to exhibit prolonged bioavailability due to its stable molecular structure. This stability allows for sustained therapeutic effects over extended periods, making it a promising candidate for chronic disease management.
Beyond its therapeutic potential, 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid has also been explored for its role in metabolic syndrome. Research has shown that it can improve insulin sensitivity and reduce hyperglycemia by modulating glucose uptake and utilization in peripheral tissues. These effects are particularly relevant in the context of type 2 diabetes mellitus and obesity-related metabolic disorders.
The synthesis of 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid is another critical aspect that has been optimized for industrial-scale production. Advances in biotechnological methods have enabled the efficient production of this compound through microbial fermentation processes using genetically modified strains. These biotechnological approaches not only enhance yield but also ensure high purity standards necessary for pharmaceutical applications.
In conclusion,7,17-Dihydroxydocosa-8,10,13,15,19-pentaenoic acid (CAS No. 887752-13-8) represents a significant advancement in the field of chemobiomedicine due to its multifaceted biological activities and therapeutic potential。 Its unique structural features contribute to its efficacy in modulating inflammation、neuroprotection、lipid metabolism、and glucose homeostasis。 As research continues to uncover new applications for this compound,it is poised to play a crucial role in the development of novel therapeutic strategies for various chronic diseases。
887752-13-8 (7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid) 関連製品
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)
- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)
- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)